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molecular formula C7H5Cl2NO2 B021857 5-Amino-2,4-dichlorobenzoic acid CAS No. 19861-63-3

5-Amino-2,4-dichlorobenzoic acid

Cat. No. B021857
M. Wt: 206.02 g/mol
InChI Key: GWQAKTJQXQZZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889695B2

Procedure details

Acetic anhydride (27 mL) was added to 2,4-dichloro-5-aminobenzoic Acid 1-3 (8.0 g, 0.041 mol) in glacial AcOH (150 mL). The solution was stirred at room temperature for 30 min and concentrated to yield the desired acetamide 1-4 as a white solid (9.6 g, 96%). 1H NMR (400 MHz, CD3OD) δ2.19 (s, 3H), 7.62 (s, 1H), 8.32 (s, 1H).
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[Cl:8][C:9]1[CH:17]=[C:16]([Cl:18])[C:15]([NH2:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]>CC(O)=O>[C:1]([NH:19][C:15]1[C:16]([Cl:18])=[CH:17][C:9]([Cl:8])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)N
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC=1C(=CC(=C(C(=O)O)C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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